Ethyl (2E)-2-methyl-4-oxopent-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-methyl-4-oxopent-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLJQWEMISJMY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where ethyl acetate reacts with acetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-methyl-4-oxopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl (2E)-2-methyl-4-oxopent-2-enoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate, CrO3 |
| Reduction | Converts the ketone group to an alcohol | Sodium borohydride, LiAlH4 |
| Substitution | Ester group participates in nucleophilic substitutions | Amines or alcohols under acidic/basic conditions |
Biological Applications
Study of Enzyme-Catalyzed Reactions
In biological research, this compound can be utilized to study enzyme-catalyzed reactions involving esters and ketones. Its hydrolysis can be catalyzed by esterases, leading to the formation of corresponding acids and alcohols, which are essential for understanding metabolic pathways.
Pharmaceutical Development
This compound may also serve as a precursor in the synthesis of pharmaceutical agents. Its reactivity allows for modifications that can lead to biologically active compounds with potential therapeutic applications.
Industrial Applications
Production of Polymers and Resins
this compound is utilized in the industrial production of various chemicals and materials, including polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties tailored for diverse applications.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a starting material for synthesizing novel anticancer agents. The compound was modified through oxidation and reduction reactions to yield derivatives that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific esterases revealed insights into enzyme specificity and kinetics. The results indicated that variations in substrate structure significantly influenced enzymatic activity.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-methyl-4-oxopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical reactions, including hydrolysis and reduction. These interactions can modulate the activity of enzymes or alter the structure of biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Structural Isomers and Homologs
Ethyl 3-methyl-4-oxopent-2-enoate (CAS 107368-26-3)
- Structural Difference : Positional isomerism—methyl group at C3 instead of C2.
- The C3 methyl group may hinder access to catalytic sites, reducing reaction efficiency compared to the C2-methyl analog .
Ethyl (2E)-4-oxo-2-butenoate (CAS 2960-66-9)
- Structural Difference : Lacks the C2 methyl group and has a shorter carbon chain.
- Impact : Reduced steric bulk enhances reactivity in nucleophilic additions but limits stereochemical control in enzymatic reductions. The absence of the methyl group simplifies the molecule, making it less versatile in multi-step syntheses .
Functional Group Variations
Ethyl (E)-4-methylpent-2-enoate (CAS 2351-97-5)
- Structural Difference : Replaces the 4-oxo group with a methylene unit.
- Impact: The lack of a ketone eliminates hydrogen-bonding capability and reduces electrophilicity. This renders the compound unsuitable for enolate formation or redox cascades but increases stability under basic conditions .
(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate (CAS 127427-28-5)
- Structural Difference : Substitutes the aliphatic chain with a 4-methoxyphenyl group.
- Impact : Introduces aromaticity and electron-donating methoxy groups, enhancing conjugation and UV absorption. This modification shifts reactivity toward electrophilic aromatic substitution rather than redox chemistry .
Biological Activity
Ethyl (2E)-2-methyl-4-oxopent-2-enoate, also known by its CAS number 126314-15-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a ketone and an ester functional group.
- Molecular Formula : C₇H₁₄O₃
The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of certain metabolic pathways, influencing cellular processes. The presence of both a double bond and a ketone group enables it to engage in electrophilic addition reactions, which are crucial for its biological interactions .
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus epidermidis .
Antitumor Activity
This compound has been investigated for its potential antitumor properties. In vitro studies using the MTT assay demonstrated that certain derivatives can inhibit the growth of tumor cell lines effectively. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 0.625–1.250 μmol L⁻¹, indicating promising anticancer activity .
Case Studies
- Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of this compound derivatives.
- Method : Disk diffusion method against various bacterial strains.
- Results : Compounds exhibited varying degrees of inhibition, particularly against Gram-positive bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1000 | Staphylococcus epidermidis |
| Compound B | 500 | Escherichia coli |
- Antitumor Activity :
- Objective : To assess the growth inhibition of tumor cell lines.
- Method : MTT assay on several cancer cell lines.
- Results : Significant growth inhibition was observed with IC50 values ranging from 10 to 30 μM.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
